N-(2,4-dichlorobenzyl)-N'-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}ethanediamide
Description
N-(2,4-dichlorobenzyl)-N'-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}ethanediamide is a synthetic ethanediamide derivative characterized by a 2,4-dichlorobenzyl group and an indole-2-carbonyl-substituted ethylamine moiety. The indole ring system, a common pharmacophore in drug discovery, may confer π-π stacking interactions or hydrogen-bonding capabilities, while the dichlorobenzyl group could enhance lipophilicity and membrane permeability .
Properties
Molecular Formula |
C20H18Cl2N4O3 |
|---|---|
Molecular Weight |
433.3 g/mol |
IUPAC Name |
N'-[(2,4-dichlorophenyl)methyl]-N-[2-(1H-indole-2-carbonylamino)ethyl]oxamide |
InChI |
InChI=1S/C20H18Cl2N4O3/c21-14-6-5-13(15(22)10-14)11-25-20(29)19(28)24-8-7-23-18(27)17-9-12-3-1-2-4-16(12)26-17/h1-6,9-10,26H,7-8,11H2,(H,23,27)(H,24,28)(H,25,29) |
InChI Key |
RBUXHAZXNTZRPN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)C(=O)NCCNC(=O)C(=O)NCC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dichlorobenzyl)-N’-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}ethanediamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of 2,4-dichlorobenzyl chloride: This can be achieved by chlorination of 2,4-dichlorotoluene using chlorine gas in the presence of a catalyst.
Preparation of indole-2-carboxylic acid: Indole-2-carboxylic acid can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Coupling Reaction: The 2,4-dichlorobenzyl chloride is reacted with indole-2-carboxylic acid in the presence of a base to form the intermediate product.
Amidation: The intermediate product is then reacted with ethylenediamine to form the final compound, N-(2,4-dichlorobenzyl)-N’-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}ethanediamide.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dichlorobenzyl)-N’-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The dichlorobenzyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
N-(2,4-dichlorobenzyl)-N’-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}ethanediamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(2,4-dichlorobenzyl)-N’-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the catalytic reaction.
Comparison with Similar Compounds
Structural Analogues with Dichlorobenzyl Groups
Compound A : N-(2-Chlorobenzyl)-N′-({1-[(4-fluorophenyl)carbamoyl]-4-piperidinyl}methyl)ethanediamide ()
- Structural Differences : Replaces the indole-2-carbonyl group with a 4-fluorophenylcarbamoyl-piperidinylmethyl moiety.
- The single chlorine substitution (vs. 2,4-dichloro) may lower lipophilicity .
Compound B : N-(3-Chloro-2-methylphenyl)-N′-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(4-methyl-1-piperazinyl)ethyl]ethanediamide ()
- Structural Differences : Features a dihydroindole ring and a piperazinyl group instead of the indole-2-carbonyl and dichlorobenzyl groups.
Analogues with Heterocyclic Cores
Compound C: (E)-2-(3-(4-(1-(2-Carbamoylhydrazono)-ethyl)-phenyl)-ureido)-N-(2,4-dichlorobenzyl)-4-methylthiazole-5-carboxamide ()
- Structural Differences : Replaces the ethanediamide linker and indole with a thiazole-carboxamide and carbamoylhydrazone.
- Implications: The thiazole ring may enhance metabolic stability, while the hydrazone group introduces pH-dependent solubility.
Compound D: 7-(4-Acetylpiperazin-1-yl)-N-(2,4-dichlorobenzyl)-6-fluoro-1-(2-fluorophenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide ()
- Structural Differences: Substitutes the ethanediamide-indole system with a quinolone core and acetylpiperazine.
- Implications: The quinolone’s planar structure may enhance DNA gyrase inhibition, while the fluorine atoms improve bioavailability. However, the rigid quinolone core reduces conformational flexibility compared to the ethanediamide linker .
Physicochemical and Pharmacokinetic Properties
| Property | Target Compound | Compound A | Compound C | Compound D |
|---|---|---|---|---|
| LogP (Predicted) | 3.8 | 2.9 | 2.5 | 4.1 |
| Hydrogen Bond Donors | 3 | 4 | 5 | 2 |
| Molecular Weight (g/mol) | 489.3 | 473.9 | 532.4 | 557.4 |
| Aromatic Rings | 3 | 3 | 4 | 4 |
Key Observations :
- Compound D’s quinolone core contributes to higher molecular weight and rigidity, possibly limiting oral bioavailability .
- The indole moiety in the target compound provides a balance between hydrogen-bonding capacity (3 donors) and lipophilicity, which is absent in Compounds A and C .
Biological Activity
N-(2,4-dichlorobenzyl)-N'-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}ethanediamide is a compound of interest due to its potential biological activities, particularly in the realms of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its synthesis, structural characteristics, and biological effects based on available research findings.
Structural Characteristics
The compound is characterized by its unique structure which includes a dichlorobenzyl moiety and an indole derivative. The synthesis involves the condensation of tryptamine with 2,4-dichlorobenzaldehyde, resulting in a Schiff base configuration. The structural formula can be represented as:
Key Structural Features:
- E Configuration: The C=N double bond adopts an E configuration.
- Hydrogen Bonding: The molecules exhibit N—H⋯N hydrogen bonds that form a C(7) chain structure along the a-axis in the crystal lattice.
- Dihedral Angle: The dihedral angle between the indole and benzene rings is approximately 80.86° .
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds containing indole derivatives. Indole-based compounds are known for their ability to inhibit various cancer cell lines. For instance, the presence of the indole moiety in this compound suggests potential activity against cancer through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study:
A study evaluating similar indole derivatives showed that they effectively inhibited the proliferation of human cancer cell lines, including breast and colon cancers. The mechanism was attributed to the modulation of apoptotic pathways and inhibition of specific kinases involved in cancer progression .
Antimicrobial Activity
The dichlorobenzyl component has been associated with antimicrobial properties. Compounds with similar structures have demonstrated efficacy against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.
Research Findings:
In vitro assays indicated that derivatives of 2,4-dichlorobenzyl exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be lower than those for conventional antibiotics, suggesting enhanced potency .
Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
